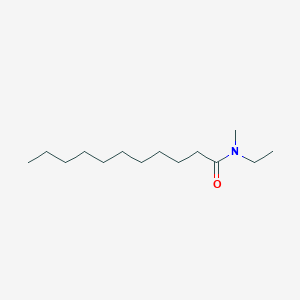
N-Ethyl-N-methylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methylundecanamide: is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of an undecanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylundecanamide typically involves the reaction of undecanoyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N-methylundecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Primary amines or alcohols.
Substitution: N-alkylated amides or secondary amines.
Applications De Recherche Scientifique
Chemistry: N-Ethyl-N-methylundecanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a modulator of certain biological pathways, offering possibilities for the treatment of various diseases.
Industry: this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, coatings, and personal care products.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N,N-Dimethylundecanamide: Similar structure but with two methyl groups attached to the nitrogen atom.
N-Ethyl-N-propylundecanamide: Similar structure but with an ethyl and a propyl group attached to the nitrogen atom.
Uniqueness: N-Ethyl-N-methylundecanamide is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59690-08-3 |
|---|---|
Formule moléculaire |
C14H29NO |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N-ethyl-N-methylundecanamide |
InChI |
InChI=1S/C14H29NO/c1-4-6-7-8-9-10-11-12-13-14(16)15(3)5-2/h4-13H2,1-3H3 |
Clé InChI |
ROBFARKICBBYIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)N(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



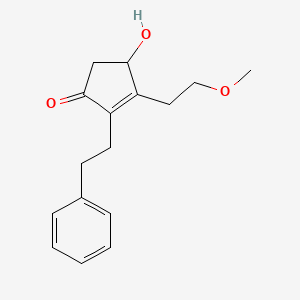
![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)
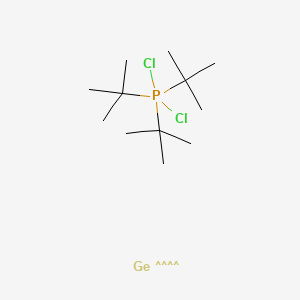

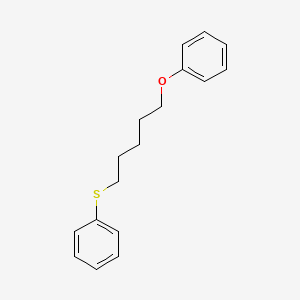

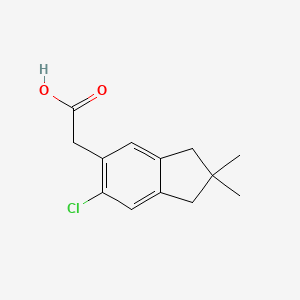
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)

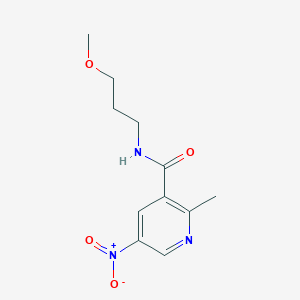

![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
